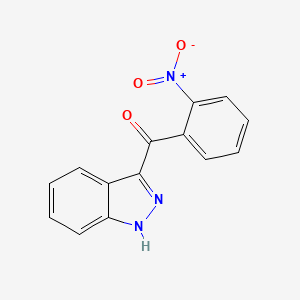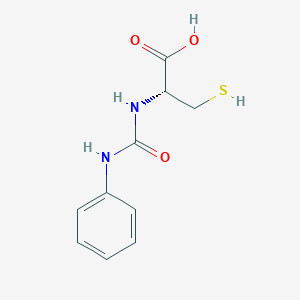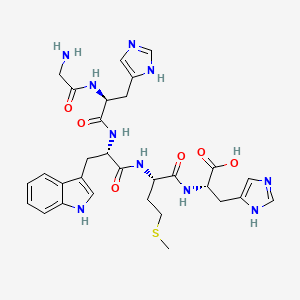
6-Nitro-1-(2-phenylethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-1-(2-phenylethyl)-1H-benzimidazole: is a chemical compound that belongs to the class of nitrobenzimidazoles It is characterized by the presence of a nitro group (-NO₂) attached to the benzimidazole ring, which is further substituted with a 2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-1-(2-phenylethyl)-1H-benzimidazole typically involves the nitration of 1-(2-phenylethyl)-1H-benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 6-position of the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in 6-nitro-1-(2-phenylethyl)-1H-benzimidazole can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the benzimidazole ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6-amino-1-(2-phenylethyl)-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: 6-Nitro-1-(2-phenylethyl)-1H-benzimidazole is used as a building block in the synthesis of more complex organic molecules. Its nitro group can be transformed into various functional groups, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic properties. Nitrobenzimidazoles are known to exhibit activity against a range of microorganisms, making them candidates for drug development.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its derivatives may possess therapeutic properties, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-nitro-1-(2-phenylethyl)-1H-benzimidazole is primarily related to its nitro group. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound may target enzymes, DNA, or other macromolecules, resulting in antimicrobial or antiparasitic effects.
Comparaison Avec Des Composés Similaires
- 6-Nitro-1-(2-phenylethoxy)-1,3-dihydrobenzimidazol-2-one
- 6-Nitro-1-(2-phenylethyl)-1H-benzimidazole-2-thiol
- This compound-2-carboxylic acid
Comparison: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
869957-98-2 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
6-nitro-1-(2-phenylethyl)benzimidazole |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)13-6-7-14-15(10-13)17(11-16-14)9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2 |
Clé InChI |
QEJMSBZRGNMHMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)




![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
